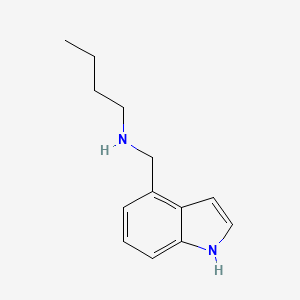

Butyl(1H-indol-4-ylmethyl)amine

Description

Butyl(1H-indol-4-ylmethyl)amine is a chemical compound with the molecular formula C13H18N2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Properties

Molecular Formula |

C13H18N2 |

|---|---|

Molecular Weight |

202.30 g/mol |

IUPAC Name |

N-(1H-indol-4-ylmethyl)butan-1-amine |

InChI |

InChI=1S/C13H18N2/c1-2-3-8-14-10-11-5-4-6-13-12(11)7-9-15-13/h4-7,9,14-15H,2-3,8,10H2,1H3 |

InChI Key |

BWQLFFHYXXTOLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCC1=C2C=CNC2=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Starting Material: 4-Nitroindole or 4-Haloindole Derivatives

A common starting point is 4-nitroindole or 4-haloindole derivatives, which can be converted to 4-aminomethyl indoles through reduction or substitution reactions. The nitro group reduction to an amine is a key step enabling further functionalization.

Introduction of Butylamine Side Chain

The butylamine moiety can be introduced via reductive amination or nucleophilic substitution on a suitable 4-(halomethyl)indole intermediate. Alkylation of the indole nitrogen or carbon can be controlled to achieve regioselectivity.

Detailed Preparation Methods

Synthesis via Reduction of 4-Nitroindole and Subsequent Functionalization

A representative method involves:

Step 1: Starting from 4-nitroindole, reduction of the nitro group to 4-aminoindole is achieved using hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere. This step yields 4-aminoindole hydrochloride salts as intermediates.

Step 2: Protection of the indole NH and the amine group using tert-butoxycarbonyl (Boc) groups to facilitate selective reactions.

Step 3: Lithiation at the 4-position using n-butyl lithium at low temperature (−78 °C), followed by reaction with di-tert-butyl dicarbonate to install Boc protecting groups regioselectively.

Step 4: Bromination of the indole ring using N-bromosuccinimide (NBS) to introduce a bromomethyl group at the 4-position.

Step 5: Nucleophilic substitution of the bromomethyl group with butylamine to form the butyl(1H-indol-4-ylmethyl)amine skeleton.

Step 6: Deprotection steps using trifluoroacetic acid (TFA) or tetra-n-butylammonium fluoride (TBAF) to remove Boc and silyl protecting groups, yielding the free amine.

This sequence is adapted from a synthesis of diaminoindoles and related compounds, demonstrating the utility of Boc protection and lithiation strategies for regioselective functionalization of indoles.

Alternative Approach: Alkylation of 4-Aminomethylindole Derivatives

Another approach involves:

Step 1: Preparation of 4-(bromomethyl)indole derivatives via electrophilic bromination.

Step 2: Alkylation of the 4-(bromomethyl)indole with butylamine under basic conditions to form the desired this compound.

Step 3: Purification and isolation of the product by chromatography.

This method is more direct but requires careful control of reaction conditions to avoid side reactions such as over-alkylation or substitution at undesired positions.

Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nitro reduction | H2, Pd/C, ethanol or methanol, room temp | 85-95 | Clean reduction to 4-aminoindole |

| 2 | Boc protection | Boc anhydride, DMAP, pyridine, room temp | 80-90 | Protects NH and amine groups selectively |

| 3 | Lithiation and Boc installation | n-Butyl lithium, di-tert-butyl dicarbonate, −78 °C | 75-85 | Regioselective lithiation at C4 |

| 4 | Bromination | NBS, DCM, 0 °C to room temp | 70-80 | Introduces bromomethyl group at C4 |

| 5 | Nucleophilic substitution | Butylamine, base (e.g., K2CO3), solvent (e.g., DMF) | 65-75 | Alkylation to form butylamine side chain |

| 6 | Deprotection | TFA or TBAF, room temp | 85-95 | Removal of protecting groups |

Research Findings and Analytical Data

NMR Characterization: The synthesized compound shows characteristic ^1H NMR signals for the indole protons, methylene protons adjacent to the nitrogen, and butyl chain protons. The chemical shifts confirm substitution at the 4-position.

Mass Spectrometry: Molecular ion peaks consistent with this compound confirm the molecular weight.

Optical Purity: When chiral centers are involved, stereoselective lithiation and alkylation steps can provide high optical purity, as demonstrated in related indole derivatives.

Purity: Chromatographic purification yields analytically pure samples suitable for further biological or chemical studies.

Summary and Recommendations

The preparation of this compound is effectively accomplished through a multi-step sequence involving:

- Reduction of 4-nitroindole to 4-aminoindole,

- Protective group strategies to control regioselectivity,

- Lithiation and electrophilic substitution at the 4-position,

- Introduction of the butylamine side chain via nucleophilic substitution,

- Final deprotection to yield the target compound.

This approach is supported by literature precedent involving similar indole derivatives and diaminoindole syntheses. The key to success lies in careful control of reaction conditions, especially during lithiation and bromination steps, to ensure regioselectivity and high yields.

Chemical Reactions Analysis

Types of Reactions

Butyl(1H-indol-4-ylmethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Butyl(1H-indol-4-ylmethyl)amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl(1H-indol-4-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may interact with neurotransmitter receptors, enzymes, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Tryptamine: An indole derivative with a similar structure, known for its role as a neurotransmitter.

Serotonin: Another indole derivative, crucial for regulating mood and behavior.

Indole-3-acetic acid: A plant hormone involved in growth and development.

Uniqueness

Butyl(1H-indol-4-ylmethyl)amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its butyl group and amine functionality contribute to its versatility in various applications, distinguishing it from other indole derivatives .

Biological Activity

Butyl(1H-indol-4-ylmethyl)amine is a synthetic compound characterized by a butyl group attached to the indole moiety, specifically at the 4-position. This structural configuration is significant as indole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound's molecular formula is CHN, with a molecular weight of approximately 202.30 g/mol .

The biological activity of this compound is primarily linked to its interactions with various molecular targets. The indole structure allows it to bind to multiple receptors and enzymes, modulating their activity. Preliminary research suggests that this compound may influence cellular pathways through receptor interactions, although specific mechanisms remain under investigation.

Pharmacological Properties

Research has demonstrated that compounds similar to this compound exhibit significant pharmacological effects. The following table summarizes some of the biological activities associated with indole derivatives:

| Activity | Description |

|---|---|

| Anticancer | Indole derivatives have been shown to inhibit tumor growth and induce apoptosis in cancer cells. |

| Anti-inflammatory | These compounds can reduce inflammation by inhibiting pro-inflammatory cytokines. |

| Antimicrobial | Indole derivatives often exhibit activity against various bacterial and fungal strains. |

Case Studies

- Anticancer Activity : A study highlighted the potential of indole derivatives in cancer therapy, noting that this compound could inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest. Further research is needed to clarify its efficacy across different types of cancers.

- Anti-inflammatory Effects : Another investigation revealed that this compound could modulate inflammatory responses by targeting NF-kB signaling pathways, thereby reducing the expression of inflammatory mediators.

- Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial properties against various pathogens, indicating its potential use in treating infectious diseases.

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound on the indole ring significantly influences its biological activity compared to other indole derivatives. For instance, structural analogs such as (1H-Indol-3-ylmethyl)amine and (1H-Indol-5-ylmethyl)amine exhibit differing biological profiles due to variations in their substitution patterns:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| (1H-Indol-3-ylmethyl)amine | Substituent at 3-position | Potentially different biological activity |

| (1H-Indol-5-ylmethyl)amine | Substituent at 5-position | Variations in reactivity due to position change |

| This compound | Substituent at 4-position | Specific interactions leading to unique pharmacological effects |

Future Directions

Ongoing research aims to further elucidate the specific biological mechanisms and pathways influenced by this compound. Investigations into its binding affinities, metabolic stability, and potential side effects are critical for assessing its viability as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for Butyl(1H-indol-4-ylmethyl)amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step routes, such as:

- Step 1 : Alkylation of 1H-indole-4-carbaldehyde with butylamine via reductive amination (e.g., using NaBH4 or H2/Pd-C) .

- Step 2 : Functionalization of the indole core, often requiring protection/deprotection strategies to avoid side reactions. For example, tert-butyl groups are introduced under basic conditions (e.g., K2CO3 in DMF) .

- Key Variables : Temperature (60–100°C), solvent polarity (THF vs. DMF), and catalyst choice (e.g., Pd-C vs. Raney Ni) significantly impact yields. Lower temperatures (≤80°C) reduce decomposition of sensitive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- 1H/13C NMR : Focus on the indole NH proton (δ 10–12 ppm, broad singlet) and butyl chain protons (δ 0.9–1.7 ppm). The methylene group adjacent to the amine (N-CH2-indole) appears as a triplet near δ 3.2–3.5 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. Discrepancies >2 Da suggest impurities or incorrect functionalization .

- IR Spectroscopy : Amine N-H stretches (3300–3500 cm⁻¹) and indole C=C aromatic vibrations (1450–1600 cm⁻¹) validate structural integrity .

Q. What preliminary biological activities have been reported for this compound, and what model systems were used?

- Methodological Answer :

- Enzyme Inhibition : Shown to inhibit complement factor B (IC50 ~50 nM) in human serum models, suggesting potential for treating ophthalmic diseases .

- Receptor Binding : In vitro assays using HEK293 cells transfected with serotonin receptors (5-HT2A/2C) demonstrated moderate affinity (Ki ~1–5 μM), indicating CNS activity .

- Model Systems : Rodent pharmacokinetic studies (Sprague-Dawley rats) revealed 60% oral bioavailability, with hepatic clearance as the primary elimination route .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability and purity?

- Methodological Answer :

- Catalyst Screening : Replace Pd-C with polymer-supported catalysts (e.g., Amberlyst®) to reduce metal contamination and simplify purification .

- Solvent Engineering : Use supercritical CO2 as a green solvent to enhance reaction rates and selectivity for tertiary amine formation .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediate formation in real time, minimizing byproducts .

Q. How should contradictions in biological activity data between studies (e.g., IC50 variability) be addressed?

- Methodological Answer :

- Source Analysis : Compare synthetic methods (e.g., vs. 3). Impurities from incomplete deprotection (e.g., residual Boc groups) can artificially lower IC50 values .

- Assay Standardization : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding kinetics. For example, SPR measurements may resolve discrepancies in reported Ki values .

- Structural Analog Testing : Synthesize derivatives (e.g., replacing butyl with pentyl chains) to isolate structure-activity relationships (SAR) and identify confounding substituents .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer :

- Crystallography : Co-crystallize the compound with complement factor B (PDB ID: 5O8Y) to identify binding pockets and hydrogen-bonding interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Mutagenesis Studies : Introduce point mutations (e.g., Arg341Ala in factor B) to assess critical residues for inhibitor binding .

Research Applications

Q. In which non-therapeutic research areas is this compound being explored?

- Methodological Answer :

- Biochemical Probes : Used to study indole-based signaling pathways in plant alkaloid biosynthesis (e.g., Arabidopsis thaliana root cultures) .

- Material Science : Incorporated into MOFs (metal-organic frameworks) for gas storage applications, leveraging its amine group for CO2 adsorption .

- Chemical Biology : Serves as a photoaffinity labeling agent (via diazirine tagging) to map enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.